

Spectroscopic Data of 1,5-Dichlorohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1,5-dichlorohexane**, a halogenated hydrocarbon of interest in various chemical syntheses. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for **1,5**-dichlorohexane.

¹H NMR Data

The ¹H NMR spectrum of **1,5-dichlorohexane** exhibits distinct signals corresponding to the different proton environments in the molecule.

Signal	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
a	4.10	Sextet	6.3	1H	H-5
b	3.54	Triplet	6.7	2H	H-1
С	1.88 - 1.75	Multiplet	-	2H	H-2
d	1.75 - 1.65	Multiplet	-	2H	H-4
е	1.58	Doublet	6.3	3H	H-6 (CH₃)
f	1.55 - 1.45	Multiplet	-	2H	H-3

Structure and Proton Assignments:

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)	Assignment
55.9	C-5
45.1	C-1
38.3	C-4
32.5	C-2
26.5	C-3
25.9	C-6 (CH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)	Intensity	Assignment
2965, 2935, 2870	Strong	C-H stretching (alkane)
1450, 1380	Medium	C-H bending (alkane)
725	Strong	C-Cl stretching
650	Strong	C-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **1,5-dichlorohexane** was obtained using electron ionization (EI).

m/z	Relative Intensity (%)	Assignment
154, 156, 158	< 1, < 1, < 0.1	[M] ⁺ , [M+2] ⁺ , [M+4] ⁺ (Molecular ion peaks)
119, 121	10, 3	[M - CI]+
93, 95	25, 8	[C5H10Cl]+
83	15	[C ₆ H ₁₁] ⁺
69	100	[C₅H₃]⁺ (Base Peak)
55	85	[C4H7]+
41	70	[C₃H₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol

Sample Preparation:

- Approximately 5-10 mg of 1,5-dichlorohexane is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 90 MHz NMR Spectrometer

Solvent: CDCl₃

Reference: Tetramethylsilane (TMS) at 0 ppm

Pulse Sequence: Standard single-pulse sequence

Number of Scans: 16-32

• Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition:

Spectrometer: 22.5 MHz NMR Spectrometer

Solvent: CDCl₃

Reference: CDCl₃ at 77.16 ppm

Pulse Sequence: Proton-decoupled pulse sequence

Number of Scans: 512-1024

• Relaxation Delay: 2-5 seconds

ATR-FTIR Spectroscopy Protocol

Sample Preparation:

 A small drop of neat 1,5-dichlorohexane is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

Spectrometer: Fourier Transform Infrared Spectrometer

Accessory: ATR with a diamond or zinc selenide crystal

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

• Number of Scans: 16-32

 A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

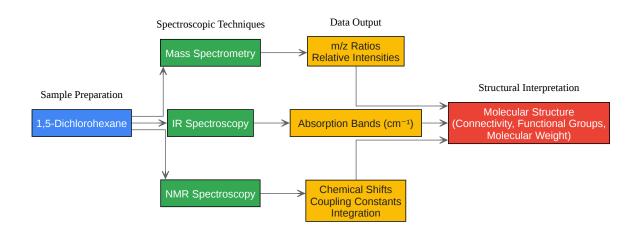
Sample Introduction:

• A small amount of **1,5-dichlorohexane** is introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

Data Acquisition:

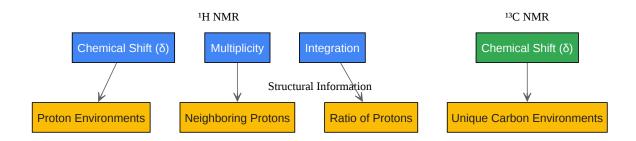
Ionization Method: Electron Ionization (EI)

• Ionization Energy: 70 eV

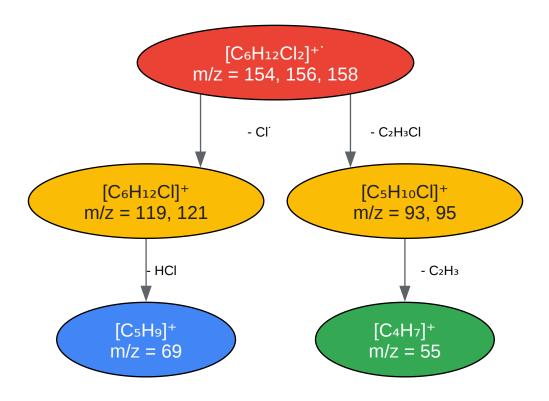

Mass Analyzer: Quadrupole or magnetic sector

• Scan Range: m/z 30 - 200

Visualizations


The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for **1,5-dichlorohexane**.

Click to download full resolution via product page


Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

Click to download full resolution via product page

Caption: Information Derived from ¹H and ¹³C NMR Spectroscopy.

Click to download full resolution via product page

Caption: Proposed Mass Spectrometry Fragmentation Pathway of **1,5-Dichlorohexane**.

 To cite this document: BenchChem. [Spectroscopic Data of 1,5-Dichlorohexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3018785#spectroscopic-data-of-1-5-dichlorohexane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com